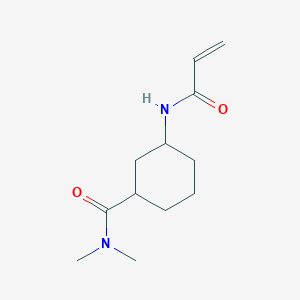
N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide is a synthetic organic compound with the molecular formula C12H20N2O2 and a molecular weight of 224.304 g/mol. This compound is characterized by its cyclohexane ring structure, which is substituted with a prop-2-enoylamino group and two methyl groups at the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide typically involves the following steps:
Formation of Cyclohexanone: Cyclohexanone is prepared through the oxidation of cyclohexanol.
Amination: Cyclohexanone undergoes amination to form cyclohexanone oxime.
Reduction: Cyclohexanone oxime is reduced to cyclohexylamine.
Alkylation: Cyclohexylamine is alkylated with methyl iodide to form N,N-dimethylcyclohexylamine.
Acrylamide Addition: The N,N-dimethylcyclohexylamine is then reacted with acryloyl chloride to introduce the prop-2-enoylamino group.
Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the cyclohexane ring to cyclohexanol or cyclohexanone.
Reduction: Reduction reactions can reduce the carbonyl group to a hydroxyl group.
Substitution: Substitution reactions can replace the hydrogen atoms on the cyclohexane ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve halogenation with chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Cyclohexanol, cyclohexanone.
Reduction: Cyclohexanol, cyclohexylamine.
Substitution: Halogenated cyclohexanes, alkylated cyclohexanes.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide can be compared with other similar compounds, such as:
N-Methyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide: Similar structure but with only one methyl group on the nitrogen atom.
N,N-Dimethyl-3-(but-2-enoylamino)cyclohexane-1-carboxamide: Similar structure but with a different alkene group.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(prop-2-enoylamino)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-4-11(15)13-10-7-5-6-9(8-10)12(16)14(2)3/h4,9-10H,1,5-8H2,2-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLDHFISCYACBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCC(C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














